2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium
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Overview
Description
- It belongs to the class of isoquinolines and derivatives , characterized by an isoquinoline moiety—a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .
- Unfortunately, specific background information about this compound is not readily available.
2,3-DIMETHOXY-12H-[1,3]DIOXOLO[5,6]INDENO[1,2-C]ISOQUINOLIN-6-IUM: is a small molecule with the chemical formula .
Preparation Methods
- Synthetic routes for this compound are not widely documented, but several norindenoisoquinolines substituted with methoxy or methylenedioxy groups have been prepared.
- Industrial production methods are not well-documented.
Chemical Reactions Analysis
- Common reagents and conditions for these reactions are not explicitly known.
- Major products formed from these reactions remain unspecified.
2,3-DIMETHOXY-12H-[1,3]DIOXOLO[5,6]INDENO[1,2-C]ISOQUINOLIN-6-IUM: likely undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound has been evaluated for its anticancer properties.
- Specifically, 2,3-DIMETHOXY-8,9-methylenedioxy-11H-indeno isoquinoline hydrochloride (a related compound) is a strong topoisomerase I inhibitor and displays high cytotoxicity in cancer cell cultures .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains elusive.
- It likely interacts with molecular targets and pathways, but specific details are not available.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find a comprehensive list of similar compounds.
- further research may reveal additional related molecules.
Properties
Molecular Formula |
C19H16NO4+ |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
15,16-dimethoxy-5,7-dioxa-20-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17,19-octaene |
InChI |
InChI=1S/C19H15NO4/c1-21-15-5-11-8-20-19-13-7-18-17(23-9-24-18)4-10(13)3-14(19)12(11)6-16(15)22-2/h4-8H,3,9H2,1-2H3/p+1 |
InChI Key |
LXDREMZQGAILJU-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=C2C3=C(C4=CC5=C(C=C4C3)OCO5)[NH+]=CC2=C1)OC |
Synonyms |
AI-III-52 norindenoisoquinoline NSC 709756 NSC-709756 NSC709756 |
Origin of Product |
United States |
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